molecular formula C17H13ClN2O B298614 1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile

Cat. No.: B298614
M. Wt: 296.7 g/mol
InChI Key: QFQKDGMMCVGPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with indole-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile involves its interaction with specific molecular targets in biological systems. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile can be compared with other indole derivatives such as:

  • 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid
  • 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2,3-dione These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]indole-3-carbonitrile

InChI

InChI=1S/C17H13ClN2O/c18-15-6-2-4-8-17(15)21-10-9-20-12-13(11-19)14-5-1-3-7-16(14)20/h1-8,12H,9-10H2

InChI Key

QFQKDGMMCVGPSC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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